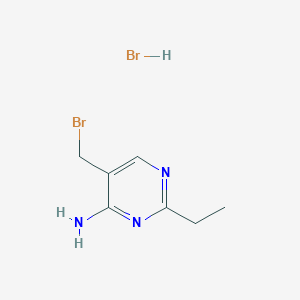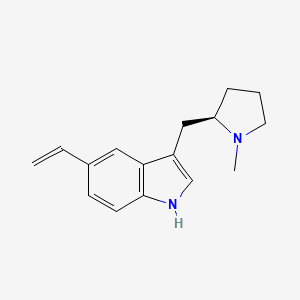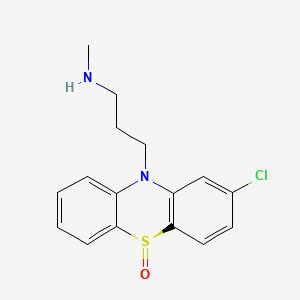
(4S)-4-Cyclohexyl-L-proline Phenylmethyl Ester Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-4-Cyclohexyl-L-proline Phenylmethyl Ester Hydrochloride is a chemical compound with potential applications in various scientific fields. It is a derivative of L-proline, an amino acid, and features a cyclohexyl group attached to the proline ring. The phenylmethyl ester and hydrochloride components further modify its chemical properties, making it a compound of interest for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-Cyclohexyl-L-proline Phenylmethyl Ester Hydrochloride typically involves the following steps:
Cyclohexylation of L-proline: The introduction of a cyclohexyl group to the L-proline molecule is achieved through a substitution reaction. This step often requires the use of cyclohexyl halides and a base to facilitate the reaction.
Esterification: The cyclohexyl-L-proline is then esterified with phenylmethyl alcohol in the presence of an acid catalyst to form the phenylmethyl ester.
Hydrochloride Formation: Finally, the esterified product is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-Cyclohexyl-L-proline Phenylmethyl Ester Hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the cyclohexyl group to a cyclohexane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or cyclohexyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of cyclohexyl ketones or carboxylic acids.
Reduction: Formation of cyclohexyl alcohols or cyclohexane derivatives.
Substitution: Formation of substituted proline derivatives with various functional groups.
Scientific Research Applications
(4S)-4-Cyclohexyl-L-proline Phenylmethyl Ester Hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4S)-4-Cyclohexyl-L-proline Phenylmethyl Ester Hydrochloride involves its interaction with specific molecular targets. The cyclohexyl group and ester functionalities allow it to bind to enzymes or receptors, modulating their activity. The hydrochloride salt form enhances its solubility and stability, facilitating its use in various applications.
Comparison with Similar Compounds
Similar Compounds
(4S)-4-Cyclohexyl-L-proline Hydrochloride: Lacks the phenylmethyl ester group, resulting in different chemical properties and applications.
Cyclohexylproline Derivatives:
Uniqueness
(4S)-4-Cyclohexyl-L-proline Phenylmethyl Ester Hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
474382-57-5 |
|---|---|
Molecular Formula |
C₁₈H₂₅NO₂ ·HCl |
Molecular Weight |
287.403646 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-(1-methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B1145662.png)


![4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1145674.png)


